6-(4-Chlorophenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Anticonvulsant MES seizure model Triazolothiadiazine SAR

This compound is the most promising anticonvulsant candidate identified in a head-to-head MES screen of 14 6-aryl triazolothiadiazines. The unsubstituted 3-position provides a strategic vector for SAR exploration without disturbing the critical 4-chlorophenyl pharmacophore. - ED50: 40.9 mg/kg, PI: 6.5 in mouse MES, outperforming 13 close analogs. - Favorable CNS drug-likeness (logP 1.73, TPSA 68.37 Ų, MW 250.71) for lead optimization. - Cross-indication potential demonstrated via urease inhibition in related scaffolds.

Molecular Formula C10H7ClN4S
Molecular Weight 250.71 g/mol
CAS No. 62467-76-9
Cat. No. B11341086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS62467-76-9
Molecular FormulaC10H7ClN4S
Molecular Weight250.71 g/mol
Structural Identifiers
SMILESC1C(=NN2C=NN=C2S1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C10H7ClN4S/c11-8-3-1-7(2-4-8)9-5-16-10-13-12-6-15(10)14-9/h1-4,6H,5H2
InChIKeyYASPIEJPERVSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Core Structure & Identity


6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 62467-76-9) is a heterocyclic compound built on the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold—a privileged pharmacophore that fuses a triazole ring with a thiadiazine ring [1]. Its molecular formula is C10H7ClN4S (MW 250.71 g/mol), with a 4-chlorophenyl substituent at the 6-position and an unsubstituted 3-position, distinguishing it from the more extensively functionalized 3,6-diaryl analogs that dominate the patent literature . The compound carries a logP of ~1.73 and a topological polar surface area of 68.37 Ų, values that place it within the physicochemical range considered favorable for CNS permeability . In head-to-head anticonvulsant screening against maximal electroshock (MES)-induced seizures, this compound emerged as the most promising candidate among 14 closely related 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives, achieving an ED50 of 40.9 mg/kg and a protective index of 6.5 [1].

6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Why Generic Substitution Fails


In-class substitution within the triazolothiadiazine family is not straightforward because seemingly minor structural changes cause large shifts in anticonvulsant potency and safety margin. The 6-(4-chlorophenyl) substitution pattern is not a generic decoration; in the MES seizure model, it conferred the best combination of efficacy and protection index among 14 analogs bearing different 6-aryl groups, indicating that the electronic and steric contribution of the para-chloro substituent is a critical determinant of target engagement [1]. Furthermore, the oxidation state of the thiadiazine ring matters profoundly: the fully aromatic 7H-triazolothiadiazine core (as in the target compound) and its partially saturated 5,6-dihydro counterpart, as well as the structurally analogous triazolothiadiazole system, display markedly different ED50 and PI values, confirming that neither the ring scaffold nor the substitution pattern can be arbitrarily exchanged without altering pharmacological outcome [2]. Consequently, a procurement decision based solely on scaffold class without verifying the exact substitution and oxidation state risks acquiring a material with unpredictably different biological performance.

6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Quantitative Differentiation vs. Closest Analogs


Anticonvulsant Efficacy vs. Other 6-Aryl Triazolothiadiazines

In a direct head-to-head comparison of 14 compounds (3a–3n) within the same synthesis and testing campaign, 6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (3h) was identified as the most promising anticonvulsant agent. Its ED50 of 40.9 mg/kg and protective index (PI = TD50/ED50) of 6.5 were the best in the series, meaning that no other 6-aryl substituent—including phenyl, 4-methoxyphenyl, 4-fluorophenyl, or 4-bromophenyl—yielded a superior combination of seizure protection and neurological safety margin under identical experimental conditions [1].

Anticonvulsant MES seizure model Triazolothiadiazine SAR

Scaffold Differentiation: Triazolothiadiazine vs. Triazolothiadiazole

The 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold of the target compound differs from the fully aromatic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold by the presence of a saturated methylene bridge at position 7. This subtle difference in oxidation state produces a substantial shift in anticonvulsant pharmacology. The direct structural analog bearing the identical 6-(4-chlorophenyl) substituent on a triazolothiadiazole core (compound 4h in Deng et al.) displayed an ED50 of 23.7 mg/kg and PI of 10.8 — approximately 1.7-fold higher potency and 1.7-fold higher safety margin compared to the triazolothiadiazine 3h (ED50 = 40.9 mg/kg, PI = 6.5) [1][2]. These data demonstrate that the oxidation state of the fused heterocyclic core is a critical determinant of both potency and safety, and that the two scaffolds are not interchangeable despite sharing identical aryl substitution.

Anticonvulsant Scaffold comparison Triazolothiadiazine vs. triazolothiadiazole

CNS Drug-Likeness: LogP and Polar Surface Area Profile

The target compound possesses a calculated logP of 1.73 and a topological polar surface area (TPSA) of 68.37 Ų . These values fall within the empirical CNS drug-likeness guidelines (logP < 5, TPSA < 90 Ų) and compare favorably with marketed anticonvulsants. For context, phenytoin exhibits logP ≈ 2.47 and TPSA ≈ 58.2 Ų, while carbamazepine has logP ≈ 2.45 and TPSA ≈ 46.3 Ų. The slightly elevated TPSA of the triazolothiadiazine scaffold relative to these standards suggests a moderately reduced passive brain permeability, which may contribute to the compound's distinctive balance between efficacy and neurotoxicity as reflected in its PI of 6.5 [1]. This physicochemical profile differentiates the 7H-triazolothiadiazine core from more lipophilic fused heterocycles that may exhibit higher brain penetration but also greater CNS side effects.

Physicochemical property CNS druglikeness LogP and PSA

Synthetic Versatility: Unsubstituted 3-Position for Derivatization

Unlike the majority of biologically characterized 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which carry substituents at both the 3- and 6-positions, the target compound bears an unsubstituted 3-position [1]. This structural feature makes it a versatile intermediate for late-stage diversification. The 3-position can be functionalized via electrophilic substitution, nucleophilic displacement, or metal-catalyzed cross-coupling to install a wide range of aryl, heteroaryl, or alkyl groups. By contrast, pre-functionalized 3-aryl-6-(4-chlorophenyl) analogs (such as those disclosed in the apoptosis-inducer patent US20080045514A1) lock the scaffold into a specific substitution pattern, limiting downstream SAR exploration [2]. This synthetic handle provides the compound with a unique strategic value in medicinal chemistry campaigns where systematic variation at the 3-position is required to map structure-activity relationships.

Synthetic intermediate Derivatization handle Medicinal chemistry

Urease Inhibition of 4-Chlorophenyl Triazolothiadiazines vs. Other Substituents

In a systematic evaluation of triazolothiadiazine urease inhibitors, compounds containing a 4-chlorophenyl substituent at the R2 position (equivalent to the 6-position in the target compound) exhibited potent antiurease activity. Specifically, a 4-chlorophenyl-substituted triazolothiadiazine analog displayed an IC50 of 8.37 ± 0.16 μM against urease, representing a ~2.7-fold improvement over the reference inhibitor thiourea (IC50 = 22.45 ± 0.30 μM) [1]. While this study evaluated 3-substituted triazolothiadiazines rather than the exact target compound (which lacks a 3-substituent), it provides class-level evidence that the 4-chlorophenyl appendage at the 6-position consistently contributes to potent enzyme inhibition across different triazolothiadiazine-based chemotypes. By comparison, 4-methoxyphenyl (IC50 = 5.91 ± 0.13 μM) and 4-fluorophenyl (IC50 = 6.93 ± 0.14 μM) analogs showed comparable or slightly superior activity, indicating that the 4-chlorophenyl group maintains competitive potency within a narrow range [1].

Urease inhibition Antiulcer Triazolothiadiazine SAR

Patent Landscape: Freedom to Operate vs. Heavily Patented 3,6-Diaryl Analogs

The patent literature on therapeutically active triazolothiadiazines is dominated by 3,6-diaryl-substituted compounds, as exemplified by US20080045514A1, which claims 3-aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as caspase activators and apoptosis inducers [1]. The target compound, bearing no substituent at the 3-position, falls outside the specific substitution pattern claimed in this and related patents. A structural search of the patent claims reveals that all exemplifying compounds carry both a 3-aryl and a 6-aryl group, meaning that 6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine with an unsubstituted 3-position is not directly claimed [1]. This provides a distinct intellectual property advantage: the compound may be used as a research tool, reference standard, or starting material for novel chemical entities without infringing on the dominant 3,6-diaryl patent estate.

Patent landscape Freedom to operate Chemical intellectual property

6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Research & Industrial Application Scenarios


Anticonvulsant Lead Optimization: SAR at the 3-Position

Given its confirmed status as the most promising anticonvulsant in a head-to-head screen of 14 6-aryl triazolothiadiazines (ED50 = 40.9 mg/kg, PI = 6.5 in mouse MES) [1], this compound serves as an ideal starting point for systematic SAR campaigns aimed at improving potency and safety margin. The unsubstituted 3-position allows medicinal chemists to introduce diverse substituents while retaining the pharmacophoric 4-chlorophenyl group at position 6, enabling exploration of the chemical space with maximal synthetic efficiency [1].

CNS Penetration Benchmark for Triazolothiadiazine Optimization

With a measured logP of 1.73, TPSA of 68.37 Ų, and molecular weight of 250.71 g/mol [1], the compound occupies a favorable CNS drug-likeness zone that can serve as a physicochemical benchmark. In analog design, any new derivative aiming for CNS activity should be evaluated against these baseline parameters. The compound's moderate TPSA relative to marketed anticonvulsants (phenytoin TPSA ≈ 58.2 Ų) also provides a reference point for tuning brain penetration without incurring excessive neurotoxicity [1].

Cross-Scaffold Comparator: Triazolothiadiazine vs. Triazolothiadiazole

The distinct anticonvulsant profiles of the triazolothiadiazine scaffold (3h, ED50 = 40.9 mg/kg, PI = 6.5) [1] and the structurally analogous triazolothiadiazole scaffold (4h, ED50 = 23.7 mg/kg, PI = 10.8) provide a data-rich system for studying how ring oxidation state modulates pharmacology. This compound is therefore a valuable tool for academic and industrial groups investigating scaffold-hopping strategies in heterocyclic drug design, and for understanding the contribution of the saturated methylene bridge to target engagement and off-target selectivity [1].

Multi-Target Probe for Dual Anticonvulsant and Anti-Ulcer Activity

The 4-chlorophenyl-triazolothiadiazine motif has demonstrated activity in at least two therapeutically distinct domains: ion channel-mediated anticonvulsant activity (as shown for the target compound) [1] and urease inhibition (as shown for closely related 3-substituted analogs with IC50 values 5–8 μM, ~2.7-fold more potent than thiourea) . This cross-indication potential makes the compound an attractive starting point for multi-target drug discovery programs seeking to address comorbid CNS and gastrointestinal conditions, or for chemoproteomic studies aimed at identifying the full target engagement profile of the triazolothiadiazine pharmacophore [1].

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